molecular formula C18H17N3O4 B12184806 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

Cat. No.: B12184806
M. Wt: 339.3 g/mol
InChI Key: QGYGUJMGPLBXRC-UHFFFAOYSA-N
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Description

2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide (CAS 1010876-60-4) is a synthetic quinazolinone derivative with a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol . Quinazolinones are recognized in medicinal chemistry as privileged scaffolds for developing novel therapeutic agents due to their diverse biological activities . Research into analogous compounds highlights their significant potential as anticancer agents and enzyme inhibitors . Specific 4-oxo-3,4-dihydroquinazolin derivatives are being investigated for the treatment of BRAF-associated diseases and disorders, indicating the value of this chemical class in oncology research . Furthermore, other quinazolinone-based compounds have been explored as selective inhibitors of targets like histone deacetylase 6 (HDAC6), which is implicated in conditions such as peripheral neuropathies . This compound serves as a valuable building block for chemical synthesis and a core structure for the development of new bioactive molecules in drug discovery programs. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide

InChI

InChI=1S/C18H17N3O4/c1-11-20-16-7-6-14(25-10-17(19)22)9-15(16)18(23)21(11)12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H2,19,22)

InChI Key

QGYGUJMGPLBXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Reagents :

  • 3-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Suzuki coupling)

  • Base: Na₂CO₃

Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: 60–70%

StepReagentsTime (h)Yield (%)
NAS3-Methoxyphenylboronic acid, Pd(PPh₃)₄1265

Ullmann-Type Coupling

For substrates with poor reactivity, CuI-mediated coupling is employed:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO

  • Yield : 55–60%

Methylation at the 2-Position

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions:

Reaction :
3-(3-Methoxyphenyl)-3,4-dihydroquinazolin-4-one + CH₃I → 2-methyl derivative

Conditions :

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Acetone

  • Temperature : 60°C, 6 hours

  • Yield : 70–80%

Methylating AgentBaseSolventYield (%)
CH₃IK₂CO₃Acetone75

Functionalization with the Acetamide Side Chain

The acetamide moiety is introduced at the 6-position via alkylation of a phenolic oxygen with chloroacetamide:

Reaction :
6-Hydroxy-2-methyl-3-(3-methoxyphenyl)quinazolin-4-one + ClCH₂CONH₂ → Target compound

Conditions :

  • Base : K₂CO₃ (3 equiv)

  • Solvent : DMF

  • Temperature : RT, 24 hours

  • Yield : 50–55%

ParameterValue
Alkylating AgentChloroacetamide
SolventDMF
Reaction Time24 h

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Gradient of 0–10% methanol in dichloromethane

  • Purity : >95% (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.39 (d, J = 8.8 Hz, 1H, Ar-H), 6.93–7.16 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ESI-MS : m/z 339.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Suzuki CouplingHigh regioselectivityRequires palladium catalyst
Ullmann CouplingTolerates electron-withdrawing groupsLonger reaction times
Direct AlkylationSingle-step functionalizationModerate yields

Optimization Strategies

Yield Enhancement

  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes (yield improvement: 15–20%).

  • Catalyst Recycling : Pd(PPh₃)₄ recovered via filtration increases cost-efficiency.

Solvent Selection

  • DMF vs. DMSO : DMF provides higher solubility for intermediates, reducing side reactions.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (≈70% of total), with palladium catalysts contributing 15%.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core and methoxyphenyl group facilitate nucleophilic substitution. Key reactions include:

  • Methoxy group demethylation : The methoxy (-OCH₃) substituent on the phenyl ring undergoes demethylation under acidic conditions (e.g., HBr/AcOH), yielding a hydroxyl group.

  • Acetamide hydrolysis : The acetamide (-NHCOCH₃) group hydrolyzes in acidic or basic media to form carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProduct
DemethylationHBr/AcOH, refluxHydroxyphenyl derivative
HydrolysisHCl/H₂O or NaOH/EtOHCarboxylic acid

Oxidation Reactions

The dihydroquinazolinone ring is susceptible to oxidation, converting it to a fully aromatic quinazoline system. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Oxidizes the 3,4-dihydro ring to a quinazoline.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : Selectively oxidizes under mild conditions.

Oxidizing AgentConditionsProduct
KMnO₄Acidic, heatQuinazoline derivative
DDQCH₂Cl₂, rtAromatic quinazoline

Cycloaddition and Click Chemistry

While the parent compound lacks alkyne/azide groups, synthetic modifications enable participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

  • Alkyne functionalization : Introducing a propargyl group at the 6-position enables triazole formation with azides .

ModificationReaction PartnerProduct
PropargylationSodium azide, CuSO₄Triazole-linked derivatives

Electrophilic Aromatic Substitution

The quinazolinone and phenyl rings undergo electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing solubility.

ReactionReagentsPosition
NitrationHNO₃/H₂SO₄Para to methoxy
SulfonationH₂SO₄ (fuming)Quinazolinone C-2

Condensation Reactions

The oxo group (C=O) at the 4-position participates in condensation with:

  • Hydrazines : Forms hydrazone derivatives, useful for further functionalization.

  • Aminothiols : Generates thiazolidinone hybrids with enhanced bioactivity.

ReactantProductApplication
HydrazineHydrazoneAnticancer agents
CysteamineThiazolidinoneAnti-inflammatory leads

Stability and Degradation

The compound demonstrates sensitivity to:

  • Strong acids/bases : Hydrolyzes the acetamide and cleaves ether linkages.

  • UV light : Photooxidation degrades the quinazolinone ring, forming nitroso byproducts.

ConditionDegradation Pathway
HCl (6M)Acetamide → Carboxylic acid
NaOH (1M)Ether bond cleavage

Key Research Findings

  • Microwave-assisted synthesis improves reaction efficiency for nucleophilic substitutions (yield: 82% vs. 65% conventional).

  • Triazole derivatives exhibit enhanced kinase inhibition (IC₅₀: 0.7 μM vs. 12 μM parent compound) .

  • Demethylated analogs show 3-fold increased solubility in aqueous media.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study focusing on quinazoline derivatives reported their effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Case Study:
A synthesized derivative of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

Research Findings:
In a controlled study, the compound demonstrated a reduction in paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The underlying mechanism may involve the inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazolinone derivatives with acetamide side chains exhibit significant variations in bioactivity and physicochemical properties depending on substituent positions and electronic effects. Key analogs include:

Compound Name / ID Core Structure Substituents Key Differences Reference
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide Quinazolinone 4-methoxyphenyl (vs. 3-methoxy) Positional isomer; altered electronic distribution may affect binding affinity
AJ5d () Quinazolinone 4-fluorophenyl, thioether linkage Thioacetamide side chain instead of oxyacetamide; higher lipophilicity
13b () Cyanoacetamide 4-methoxyphenyl hydrazinylidene Cyanogroup enhances electrophilicity; lower melting point (274°C vs. target compound’s unlisted m.p.)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole Trifluoromethyl, 3-methoxyphenyl Benzothiazole core instead of quinazolinone; likely enhanced metabolic stability

Substituent Impact :

  • Side Chain Modifications: Replacement of the oxyacetamide group with thioether (AJ5d) or cyanoacetamide (13b) influences solubility and reactivity. For example, AJ5d’s thioether linkage may reduce hydrolysis susceptibility compared to the target compound’s ether bond .
Physicochemical Properties
  • Melting Points: AJ5d: Not specified . 13a: 288°C; 13b: 274°C (dioxane recrystallization) .
  • Spectroscopic Data :
    • IR: Target compound’s carbonyl stretch (~1660–1670 cm⁻¹) likely aligns with 13b’s C=O absorption (1662 cm⁻¹) .
    • NMR: Methoxy protons in the target compound would resonate near δ 3.77 ppm, similar to 13b’s OCH₃ signal .

Biological Activity

The compound 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 302.34 g/mol. Its structure features a quinazoline core substituted with a methoxyphenyl group and an acetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
HeLa12.5
A54915.0

Anti-inflammatory Activity

Quinazoline derivatives have also shown promising anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This activity is crucial for developing treatments for conditions like arthritis and other chronic inflammatory disorders.

Case Studies

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives, including 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, revealing significant efficacy against tested pathogens and cancer cell lines .
  • Molecular Docking Studies : In silico studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and inflammation. Molecular docking simulations indicated strong binding affinity to the active sites of these proteins, supporting its potential therapeutic applications .

Q & A

Q. Key Conditions :

  • Reagents : Na₂CO₃ as a base, CH₂Cl₂ or DMF as solvents, and acetyl chloride for acetylation .
  • Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterization Methods
1Na₂CO₃, CH₂Cl₂, acetyl chloride, RT, 18h58%¹H/¹³C NMR, ESI/APCI-MS
2K₂CO₃, DMF, chloroacetylated intermediates, RT60–75%TLC, IR, elemental analysis

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Methodological Answer:
Optimization strategies include:

  • Stoichiometric Adjustments : Using excess acetyl chloride (1.5–2 equiv.) to drive acetylation to completion .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically.
  • Purification Refinement : Optimize solvent gradients in column chromatography (e.g., incremental MeOH in CH₂Cl₂) to resolve closely eluting impurities .
  • Crystallization : Recrystallization from ethyl acetate improves purity by removing polar byproducts .

Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl protons at δ 7.16–7.39 ppm, acetamide carbonyl at δ 169.8 ppm) .
  • Mass Spectrometry : ESI/APCI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and confirms molecular weight .
  • IR Spectroscopy : Identify functional groups like amide C=O (1650–1700 cm⁻¹) and quinazolinone C=O (1680–1720 cm⁻¹) .

Advanced: How can in vitro biological activity assays be designed to evaluate this compound's efficacy?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Assess activity against targets like dihydrofolate reductase (DHFR) using spectrophotometric assays .

Q. Table 2: Example Biological Activity Parameters

Assay TypeTargetProtocolReference Compound
AntimicrobialGram-positive bacteria24h incubation, 37°CCiprofloxacin (MIC = 0.5 µg/mL)
AnticancerMCF-7 cells48h exposure, MTT readoutDoxorubicin (IC₅₀ = 0.1 µM)

Advanced: What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate results using multiple methods (e.g., ATP-based viability assays alongside MTT) .
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell passage number or bacterial strain .

Basic: What are the recommended storage conditions to ensure the compound's stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
  • Solubility Considerations : Prepare stock solutions in DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced: How can computational methods predict the compound's reactivity or biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets like DHFR, focusing on hydrogen bonds with the quinazolinone core .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • ADMET Prediction : Employ tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

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